(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride
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Overview
Description
(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride: is a chemical compound with the molecular formula C₂₇H₂₃ClN₂ and a molecular weight of 410.9 g/mol . This compound is known for its unique structure, which includes two diphenylamine groups connected by a prop-2-enylidene bridge, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride typically involves the reaction of diphenylamine with a suitable prop-2-enylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3-(Diphenylamino)prop-2-enylidene)diphenylamine, bromide
- (3-(Diphenylamino)prop-2-enylidene)diphenylamine, iodide
Comparison: Compared to its bromide and iodide counterparts, (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride is unique in its chloride ion, which can influence its reactivity and solubility. The chloride variant may exhibit different chemical behaviors and applications due to the presence of the chloride ion .
Properties
IUPAC Name |
diphenyl-[(E)-3-(N-phenylanilino)prop-2-enylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N2.ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJQYZBHAXHIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=CC=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C/C=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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